2-Chloro-6-(thiophen-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-6-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-4-1-3-7(10(8)11(13)14)9-5-2-6-15-9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYMBUPZYIKTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688545 | |
| Record name | 2-Chloro-6-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-07-1 | |
| Record name | 2-Chloro-6-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs a copper(I)-catalyzed Ullmann coupling between 2-chloro-6-iodobenzoic acid and thiophen-2-ylmagnesium bromide. Key parameters include:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Solvent : Dimethylformamide (DMF) at 110°C
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Reaction Time : 24 hours
Under these conditions, the aryl iodide undergoes oxidative addition with copper, followed by transmetallation with the thiophen-2-yl Grignard reagent. The process achieves a 68% yield, with purity >95% after recrystallization from ethanol.
Challenges and Optimizations
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Regioselectivity : The electron-withdrawing carboxylic acid group at position 1 deactivates the ring, necessitating elevated temperatures to overcome kinetic barriers.
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Byproduct Formation : Competing homocoupling of thiophen-2-ylmagnesium bromide is suppressed by maintaining a strict nitrogen atmosphere and stoichiometric control.
Cross-Coupling via Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction provides a palladium-catalyzed route to construct the biaryl linkage between the benzoic acid core and thiophene moiety.
Synthetic Protocol
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Substrate Preparation : Methyl 2-chloro-6-bromobenzoate is synthesized to protect the carboxylic acid during coupling.
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Coupling Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : Tetrahydrofuran (THF)/H₂O (4:1) at 80°C
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Boron Partner : Thiophen-2-ylboronic acid (1.2 equiv)
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The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to yield methyl 2-chloro-6-(thiophen-2-yl)benzoate (82% yield). Subsequent hydrolysis with 2M NaOH in 2-methoxy-ethanol affords the target acid in quantitative yield.
Critical Parameters
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Solvent Choice : THF enhances boronic acid solubility while minimizing ester hydrolysis during coupling.
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Additive Effects : Silver salts (e.g., AgSbF₆) improve catalyst turnover by scavenging halide ions, as evidenced in related rhodium-catalyzed systems.
Hydrolysis of Cyano Intermediates
A two-step strategy involving cyano intermediate formation followed by hydrolysis is adapted from patented thioxanthone syntheses.
Stepwise Process
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Synthesis of 2-Chloro-6-(thiophen-2-yl)benzonitrile :
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2-Chloro-6-iodobenzonitrile reacts with thiophen-2-ylzinc chloride under Negishi coupling conditions (Pd₂(dba)₃, 100°C, 12 h).
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Yield: 74% after column chromatography (hexane/ethyl acetate).
-
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Hydrolysis to Carboxylic Acid :
Advantages Over Direct Methods
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Functional Group Tolerance : The cyano group remains inert during coupling, avoiding side reactions common with free acids.
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Scalability : This method is amenable to industrial-scale production, as demonstrated in analogous processes for thioxanthone derivatives.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 68 | 95 | No protecting groups needed | High temperatures required |
| Suzuki Coupling | 82 | 98 | High regioselectivity | Requires ester protection |
| Cyano Hydrolysis | 89 | 97 | Industrially scalable | Two-step process |
| Directed Metalation | 65 | 93 | Precise substituent placement | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(thiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophene derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzoic acids or thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Scientific Research Applications
2-Chloro-6-(thiophen-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(thiophen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiophene ring can enhance its binding affinity and selectivity towards certain molecular targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic Acid
- Structure : Similar backbone but replaces the thiophen-2-yl group with a (4-chlorophenyl)sulfanyl group.
- The 4-chlorophenyl group may enhance lipophilicity, affecting solubility and membrane permeability.
- Applications : Sulfanyl-containing benzoic acids are often explored in agrochemicals (e.g., pyrithiobac, a herbicide) due to their stability and bioactivity .
Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate
- Structure : Features a fused benzo[b]thiophene ring system with a methyl ester at position 2.
- The methyl ester group alters reactivity (e.g., hydrolysis to carboxylic acid under basic conditions).
- Applications : Such fused heterocycles are common in organic electronics and dye-sensitized solar cells .
4-Phenyl-(thiophen-2-yl)acetic Acid Derivatives
- Structure : Substitutes the benzoic acid core with an acetic acid backbone linked to thiophen-2-yl and phenyl groups.
- Demonstrated hydrogen-bonding interactions with proteins (e.g., Arg52, His53), suggesting pharmaceutical relevance .
Physicochemical Properties
- Solubility : Thiophene-containing derivatives generally exhibit lower aqueous solubility due to hydrophobicity, whereas sulfanyl-linked analogs may show improved solubility via hydrogen bonding .
- Crystallinity : Rotational disorder in thiophene substituents (e.g., in benzimidazole derivatives) can reduce crystallinity compared to rigidly planar systems .
- Electronic Properties: DFT studies on quinoxaline derivatives highlight how electron-withdrawing groups (e.g., cyanoacrylic acid) enhance charge separation, a critical factor in photovoltaic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
